N-cyclopropyl-4-methyl-2-thiazolemethanamine
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Overview
Description
N-cyclopropyl-4-methyl-2-thiazolemethanamine is a compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-4-methyl-2-thiazolemethanamine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclopropylamine with 4-methyl-2-thiazolecarboxaldehyde in the presence of a reducing agent. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-4-methyl-2-thiazolemethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a more saturated form.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclopropyl or methyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
N-cyclopropyl-4-methyl-2-thiazolemethanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-cyclopropyl-4-methyl-2-thiazolemethanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-2-thiazolemethanamine: Similar structure but lacks the cyclopropyl group.
N-cyclopropyl-2-thiazolemethanamine: Similar structure but lacks the methyl group.
N-cyclopropyl-4-methyl-2-thiazolecarboxamide: Similar structure but with a carboxamide group instead of methanamine.
Uniqueness
N-cyclopropyl-4-methyl-2-thiazolemethanamine is unique due to the presence of both cyclopropyl and methyl groups on the thiazole ring. This combination of functional groups can lead to distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C8H12N2S |
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Molecular Weight |
168.26 g/mol |
IUPAC Name |
N-[(4-methyl-1,3-thiazol-2-yl)methyl]cyclopropanamine |
InChI |
InChI=1S/C8H12N2S/c1-6-5-11-8(10-6)4-9-7-2-3-7/h5,7,9H,2-4H2,1H3 |
InChI Key |
KFUVQXOENRVDHD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=N1)CNC2CC2 |
Origin of Product |
United States |
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